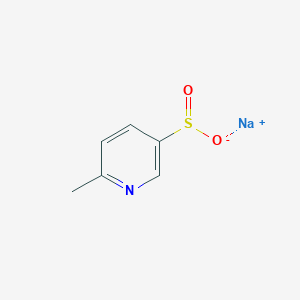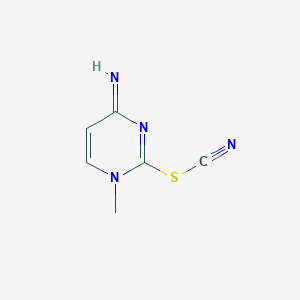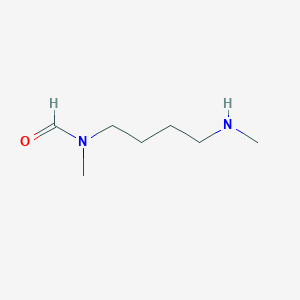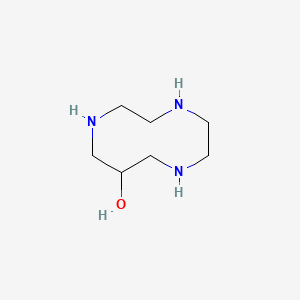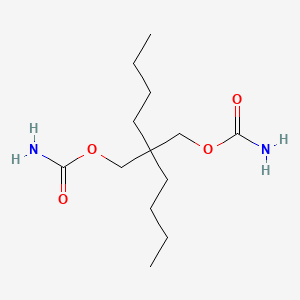
2,2-Dibutyl-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C11H24O2 It is a derivative of 1,3-propanediol, where two butyl groups are attached to the central carbon atom, and two carbamate groups are attached to the hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-1,3-propanediol dicarbamate typically involves the reaction of 2,2-Dibutyl-1,3-propanediol with phosgene or a similar carbamoylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired dicarbamate product. The general reaction scheme is as follows:
[ \text{2,2-Dibutyl-1,3-propanediol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The dicarbamate groups can be hydrolyzed to form 2,2-Dibutyl-1,3-propanediol and carbon dioxide.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the dicarbamate groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate groups.
Major Products Formed
Hydrolysis: 2,2-Dibutyl-1,3-propanediol and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: New carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including muscle relaxation and sedation.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound can produce reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Meprobamate: 2-Methyl-2-propyl-1,3-propanediol dicarbamate, known for its muscle relaxant and anxiolytic properties.
Carisoprodol: A related carbamate compound used as a muscle relaxant.
Methocarbamol: Another carbamate derivative with muscle relaxant properties.
Uniqueness
2,2-Dibutyl-1,3-propanediol dicarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to produce muscle relaxation and sedation without significantly affecting other autonomic functions makes it a compound of interest for further research and potential therapeutic applications.
Propiedades
Número CAS |
25451-44-9 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-butyl-2-(carbamoyloxymethyl)hexyl] carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-3-5-7-13(8-6-4-2,9-18-11(14)16)10-19-12(15)17/h3-10H2,1-2H3,(H2,14,16)(H2,15,17) |
Clave InChI |
JIZPWHWFDXWYMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)

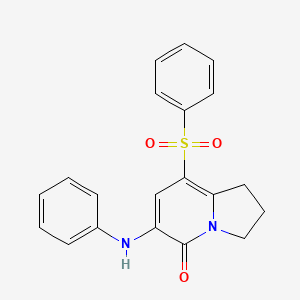
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
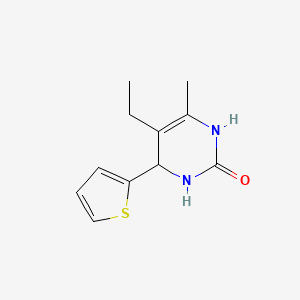
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)

![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)
